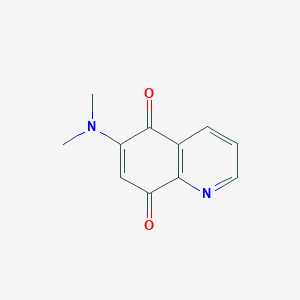

6-(Dimethylamino)quinoline-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

59963-00-7 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-(dimethylamino)quinoline-5,8-dione |

InChI |

InChI=1S/C11H10N2O2/c1-13(2)8-6-9(14)10-7(11(8)15)4-3-5-12-10/h3-6H,1-2H3 |

InChI Key |

RHVBDCBODICSEQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=O)C2=C(C1=O)C=CC=N2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 6 Dimethylamino Quinoline 5,8 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For 6-(Dimethylamino)quinoline-5,8-dione, a complete analysis would involve ¹H NMR, ¹³C NMR, and various 2D correlation experiments.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the dimethylamino group. The electron-donating dimethylamino group at the C-6 position and the electron-withdrawing carbonyl groups at C-5 and C-8 would significantly influence the chemical shifts of the protons.

The protons on the pyridine (B92270) ring (H-2, H-3, and H-4) would likely appear in the downfield region, characteristic of heteroaromatic systems. The proton at C-7, being adjacent to the quinone moiety, is also expected to be in a specific region of the spectrum. The dimethylamino group would present as a singlet, integrating to six protons. The coupling constants (J) between adjacent protons would be crucial for confirming their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | dd | J2,3, J2,4 |

| H-3 | 7.5 - 7.7 | dd | J3,2, J3,4 |

| H-4 | 8.5 - 8.7 | dd | J4,2, J4,3 |

| H-7 | 6.5 - 6.7 | s |

Note: The predicted values are based on general knowledge of similar structures and require experimental verification.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would be characterized by signals for the two carbonyl carbons (C-5 and C-8), the carbons of the quinoline ring, and the methyl carbons of the dimethylamino group. The carbonyl carbons are expected to resonate at the most downfield chemical shifts.

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign the proton and carbon signals by identifying direct C-H bonds and long-range C-H correlations, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-4a | ~135 |

| C-5 | ~180 |

| C-6 | ~155 |

| C-7 | ~110 |

| C-8 | ~185 |

| C-8a | ~148 |

Note: The predicted values are based on general knowledge of similar structures and require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass is approximately 202.0742 g/mol . An experimental HRMS measurement would aim to confirm this value with high accuracy, typically within a few parts per million (ppm), which would provide strong evidence for the compound's chemical formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 203.0815 |

Note: These are calculated values and await experimental confirmation.

Vibrational Spectroscopy (FTIR) for Characteristic Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the FTIR spectrum of this compound, the most prominent bands would be due to the C=O stretching vibrations of the dione (B5365651) moiety. These are expected to appear in the region of 1650-1700 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations of the aromatic quinoline system, and C-N stretching of the dimethylamino group.

Table 4: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1650 - 1700 |

| C=C (Aromatic) | 1500 - 1600 |

| C=N (Aromatic) | 1450 - 1550 |

Note: These are predicted ranges and require experimental validation.

Electronic Absorption and Emission Spectroscopy: Chromophoric Properties

The electronic properties of this compound arise from its extended π-conjugated system, which includes the quinoline-5,8-dione core and the electron-donating dimethylamino group. This structure is expected to result in strong absorption of light in the UV-visible region.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is anticipated for this compound due to the presence of the electron-donating dimethylamino group and the electron-withdrawing quinone system, which can lead to a significant intramolecular charge-transfer (ICT) character in its electronic transitions.

In non-polar solvents, the compound would likely exhibit absorption at a certain wavelength. As the solvent polarity increases, a bathochromic (red) shift in the absorption maximum is expected, which is indicative of a positive solvatochromic effect. This shift occurs because the excited state, which has a larger dipole moment due to charge transfer, is stabilized to a greater extent by polar solvents than the ground state. The study of solvatochromism provides valuable insights into the electronic structure and the nature of the excited states of the molecule.

Metallochromic and Fluorescent Characteristics

The interaction of this compound with various metal ions reveals significant changes in its spectroscopic properties, highlighting its potential as a chemosensor. The presence of the dimethylamino group and the quinone moiety creates a system that can exhibit both colorimetric (metallochromic) and fluorescent responses upon metal ion coordination.

Research on related 6-substituted quinoline-5,8-dione compounds has shown that they can form metal chelate complexes, which leads to the immediate appearance of intense absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. rsc.org This behavior is indicative of a charge-transfer interaction between the quinoline-dione ligand and the metal ion.

While specific, comprehensive data tables for the metallochromic and fluorescent response of this compound with a wide array of metal ions are not extensively available in the public domain, studies on analogous quinoline-based fluorescent sensors provide a framework for understanding its potential behavior. For instance, quinoline derivatives are known to act as fluorescent probes where the emission intensity is either quenched or enhanced upon binding to specific metal ions such as Zn²⁺, Co²⁺, and Cu²⁺. nih.govnanobioletters.comnih.gov This response is often accompanied by a visible color change.

In a study on a fluorescent quinoline-based supramolecular gel, the addition of Co²⁺ and Cu²⁺ ions to a solution of the quinoline derivative induced a noticeable color change from colorless to yellow. nih.gov Furthermore, the interaction with Zn²⁺ led to a decrease in the original fluorescence emission at 423 nm and the appearance of a new emission peak at 537 nm, demonstrating a ratiometric sensing capability. nih.gov

The following table summarizes the typical spectroscopic behavior of quinoline-based sensors in the presence of different metal ions, which can be extrapolated to anticipate the characteristics of this compound.

| Metal Ion | Expected Metallochromic Effect (Color Change) | Expected Fluorescent Response |

| Co²⁺ | Potential color change to yellow/green | Fluorescence quenching |

| Cu²⁺ | Potential color change to yellow/green | Fluorescence quenching |

| Zn²⁺ | Potential for color change and/or ratiometric shift | Fluorescence enhancement or ratiometric shift |

| Al³⁺, Ca²⁺, Cd²⁺, Eu³⁺, Fe²⁺, Fe³⁺, Hg²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, Tb³⁺ | Varied or minimal response compared to specific ions | Varied or minimal response |

This table is illustrative and based on the general behavior of related quinoline-based chemosensors. Specific experimental data for this compound is required for definitive characterization.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

As of the latest available scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise bond lengths and angles for this specific compound, are not available. Searches of crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), have not yielded an entry for this molecule. cam.ac.ukcam.ac.ukresearchgate.netresearchgate.net

However, the structural analysis of closely related quinoline and quinone derivatives provides valuable insights into the likely solid-state architecture of this compound. For instance, the crystal structure of a related compound, 6-(dimethylamino)quinoline-5-carbaldehyde, has been determined, offering a reference for the quinoline portion of the molecule. mdpi.com X-ray diffraction studies on other quinoline-dione derivatives reveal that these molecules are typically planar, which facilitates π-π stacking interactions in the solid state. researchgate.net

A hypothetical set of crystallographic parameters, based on common values for related organic compounds, is presented below for illustrative purposes. It is crucial to note that these are not experimental values for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-12 |

| c (Å) | ~14-16 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1200-1500 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes only. Experimental determination is required for accurate crystallographic information.

The solid-state packing of this compound would likely be influenced by intermolecular forces such as hydrogen bonding (if co-crystallized with a protic solvent) and van der Waals interactions, in addition to the aforementioned π-π stacking. The precise arrangement of molecules in the crystal lattice would determine key physical properties of the solid material.

Chemical Reactivity and Mechanistic Pathways of 6 Dimethylamino Quinoline 5,8 Dione

Redox Properties and Electron Transfer Phenomena

The quinone structure is inherently redox-active, capable of undergoing reversible reduction to form semiquinone and hydroquinone species. This property is central to the compound's mechanism of action in biological systems.

The electrochemical properties of quinoline (B57606) derivatives can be effectively studied using techniques like cyclic voltammetry (CV). While specific CV data for 6-(dimethylamino)quinoline-5,8-dione is not detailed in the provided search results, the electrochemical oxidation of the closely related compound 6-aminoquinoline has been investigated. This study, conducted at a glassy carbon paste electrode, provides insight into the electron transfer processes of a 6-amino-substituted quinoline core researchgate.net. The analysis of 6-aminoquinoline revealed its electrochemical oxidation mechanism, correlating voltammetric data with computational studies of reaction intermediates and the influence of pH researchgate.net. Such studies typically determine the redox potentials, the number of electrons transferred, and the reversibility of the redox processes, which are fundamental to understanding how these molecules behave in electron transfer reactions.

One-electron reduction of a quinone yields a semiquinone radical anion. This process is a key step in the redox cycling of these compounds. The formation of semiquinone radicals can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, which observes the hyperfine splitting interactions of the unpaired electron with nearby nuclei rsc.org. While direct EPR spectroscopic data for the this compound radical is not available in the provided results, the formation of long-lived semiquinone radicals from other quinone-quinoline derivatives has been demonstrated nih.gov. The stability of these radicals is crucial; persistent semiquinone radicals can participate in degenerate electron exchange with the parent quinone molecule, a phenomenon that can be observed through significant line broadening in NMR spectra nih.gov. The general principle involves the reduction of the quinone, which can be facilitated by reducing agents, leading to the formation of a paramagnetic semiquinone that is stabilized by the delocalization of the unpaired electron across the aromatic system rsc.orgnih.gov.

A critical pathway for the bioactivation of quinoline-5,8-diones is through the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones, using NADH or NADPH as electron donors mdpi.com. This reduction is significant because it bypasses the formation of the potentially toxic semiquinone radical that would result from a one-electron reduction.

However, the resulting hydroquinone can be unstable and may undergo rapid auto-oxidation back to the quinone form. This process, known as redox cycling, results in the transfer of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide mdpi.com. This NQO1-dependent redox cycling and subsequent ROS generation is a primary mechanism for the biological activity of many quinone compounds mdpi.comnih.gov. The presence of small amine substituents at the C-6 or C-7 positions of the quinoline-5,8-dione moiety has been found to favorably impact binding to the active site of NQO1, making compounds like this compound effective substrates for the enzyme nih.gov.

Nucleophilic Reactivity of the Quinone Moiety

The electron-deficient nature of the α,β-unsaturated ketone system within the quinone ring makes it an excellent electrophile for nucleophilic addition reactions, particularly conjugate (Michael) addition.

The quinone moiety of this compound reacts with a variety of nucleophiles. The addition of amines is a well-documented reaction used to synthesize novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives nih.gov. These reactions typically proceed through a Michael addition mechanism, where the amine attacks one of the electrophilic carbons of the quinone ring nih.gov. While the reaction can be non-regioselective, the substitution pattern of the starting quinone can direct the incoming nucleophile to a specific position.

Similarly, thiols, which are strong nucleophiles, are expected to react readily with the quinoline-dione core via a conjugate addition pathway. This type of thiol-yne or thiol-ene reaction is a highly efficient method for forming carbon-sulfur bonds researchgate.net. The reaction of phosphorus nucleophiles with quinoline-5,8-diones has also been investigated, leading to the formation of phosphorylated products.

The primary mechanism for the addition of nucleophiles to the quinoline-5,8-dione core is conjugate addition, also known as the Michael addition. In this process, the nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. For quinoline-5,8-dione, this corresponds to the C6 and C7 positions.

The mechanism for the synthesis of 6- and 7-amino derivatives involves the nucleophilic attack of an amine on the quinone ring. This addition leads to the formation of a hydroquinone intermediate, which subsequently undergoes auto-oxidation (often in the presence of air) to regenerate the aromatic quinone system, now bearing the new substituent nih.gov. This sequence of conjugate addition followed by oxidation is a characteristic and synthetically useful pathway for the functionalization of quinones.

Coordination Chemistry with Metal Centers

The coordination chemistry of quinoline-5,8-dione derivatives, including this compound, is a significant area of study due to the profound impact of metal complexation on their chemical and biological activities. The arrangement of nitrogen and oxygen atoms within the quinoline-5,8-dione scaffold provides an ideal geometry for the chelation of metal ions.

The this compound molecule possesses a chelating center comprising the quinoline ring nitrogen and the adjacent carbonyl oxygen of the quinone moiety. nih.gov This N,O-chelating site allows for the formation of stable complexes with a variety of transition and other metal ions. Derivatives of 8-hydroxyquinoline (B1678124), a related structural motif, are well-documented for their potent metal-coordinating abilities, forming complexes with divalent metal ions. nih.govresearchgate.net This inherent chelating capability is a key feature of the quinoline framework.

The formation of these metal complexes can lead to significant changes in the electronic properties of the quinoline-5,8-dione ligand. For instance, the interaction of a quinone-quinoline chelator with metal ions such as Cu²⁺ and Fe³⁺ has been shown to increase the generation of free radicals in the presence of a reducing agent. nih.gov This alteration in redox behavior is a direct consequence of the metal-ligand interaction.

Research has explored the synthesis of various metal complexes with quinoline-5,8-dione derivatives. These studies often involve reacting the quinolinedione ligand with metal precursors to form organometallic compounds. researchgate.net The stability and reactivity of these complexes are influenced by the nature of the metal ion and the specific substituents on the quinoline-5,8-dione core.

Table 1: Examples of Metal Ions Known to Form Complexes with Quinoline Derivatives

| Metal Ion | Coordination Behavior | Reference |

| Copper (Cu²⁺) | Forms stable chelate complexes, leading to increased free radical production in certain reactions. | nih.gov |

| Iron (Fe³⁺) | Similar to Cu²⁺, complexation enhances free radical generation. | nih.gov |

| Zinc (Zn²⁺) | Forms complexes that can influence the molecule's cytotoxic activity. | nih.gov |

| Ruthenium (Ru²⁺) | Used in the synthesis of metallopharmaceuticals with quinolinedione ligands. | researchgate.net |

| Osmium (Os²⁺) | Employed in the creation of organometallic complexes with potential biological activity. | researchgate.net |

| Iridium (Ir³⁺) | Forms complexes where the metal center influences the reactivity of the quinolinedione ligand. | researchgate.net |

| Rhodium (Rh³⁺) | Utilized in the synthesis of novel organometallic quinolinedione compounds. | researchgate.net |

The coordination of metal ions to this compound can significantly modulate its chemical reactivity. This modulation stems from several factors, including changes in the reduction potential of the quinone moiety upon complex formation. nih.gov Such alterations can influence the molecule's participation in redox reactions, which is often central to its biological effects.

One notable example is the metal-assisted transformation of quinoline-5,8-diones. In the presence of certain metal centers and protic solvents, quinoline-5,8-dione derivatives can be converted into quinoline-ortho-quinones. researchgate.net This transformation highlights the profound influence of the metal coordinator on the chemical behavior of the ligand.

Furthermore, the formation of metal complexes can enhance the cytotoxic activity of quinoline-dione compounds. nih.gov This is attributed to the altered electronic structure and increased production of reactive oxygen species (ROS) by the metal-complexed molecule. The ability of these complexes to generate ROS has implications for their potential use in therapeutic applications, including photodynamic therapy. nih.gov The specific substituents on the quinoline-5,8-dione scaffold, such as the dimethylamino group at the 6-position, can further influence the stability and reactivity of the resulting metal complexes.

Photochemistry and Photo-Induced Transformations

The photochemical behavior of quinoline-5,8-diones is an area of active research, with implications for both synthetic chemistry and potential therapeutic applications. The interaction of these molecules with light can initiate a variety of chemical transformations.

Photooxygenation is a key photochemical reaction for derivatives of 8-hydroxyquinoline, the precursor to many quinoline-5,8-diones. Substituted quinoline-5,8-quinones can be synthesized in good yields through the photooxygenation of the corresponding substituted 8-hydroxyquinolines. researchgate.net This process typically involves the use of a photosensitizer, such as rose bengal, and exposure to light in the presence of oxygen.

The mechanism of photooxygenation can proceed through different pathways, often involving the generation of singlet oxygen, a highly reactive form of oxygen. This singlet oxygen then reacts with the electron-rich 8-hydroxyquinoline to yield the desired quinoline-5,8-dione product. The efficiency and outcome of the photooxygenation reaction can be influenced by the solvent and the specific substituents on the quinoline ring.

Beyond photooxygenation, quinoline derivatives can undergo other light-induced transformations. For instance, light can enhance the generation of free radicals during the interaction of a quinone-quinoline chelator with metal ions. nih.gov This photo-enhancement effect suggests that light can play a crucial role in modulating the redox activity of these compounds and their metal complexes.

In a related context, visible light has been utilized to induce cascade sulfonylation/cyclization reactions to produce quinoline-2,4-diones under metal-free conditions. mdpi.com While this study does not directly involve this compound, it demonstrates the broader potential of light to initiate complex chemical transformations within the quinoline scaffold. Furthermore, light-induced isomerization of quinoline-N-oxides, catalyzed by zinc, has been developed as a photochemical approach for synthesizing 2-quinolinone derivatives. rsc.org These examples underscore the diverse and powerful nature of photochemical methods in the chemistry of quinoline compounds.

Table 2: Summary of Photo-Induced Transformations in Quinoline Derivatives

| Transformation | Description | Conditions | Reference |

| Photooxygenation | Synthesis of substituted quinoline-5,8-quinones from 8-hydroxyquinolines. | Photosensitizer (e.g., rose bengal), light, oxygen. | researchgate.net |

| Enhanced Free Radical Generation | Increased production of free radicals from quinone-quinoline chelator-metal complexes. | Presence of metal ions and light. | nih.gov |

| Sulfonylation/Cyclization | Visible light-induced cascade reaction to form quinoline-2,4-diones. | Visible light, metal-free conditions. | mdpi.com |

| Isomerization | Light-induced, zinc-catalyzed isomerization of quinoline-N-oxides to 2-quinolinones. | Light, zinc catalyst. | rsc.org |

Computational and Theoretical Investigations of 6 Dimethylamino Quinoline 5,8 Dione

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 6-(dimethylamino)quinoline-5,8-dione. These methods offer a detailed understanding of the molecule's geometry, energy, and the distribution of electrons, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For quinoline-5,8-dione derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G', are utilized to determine the most stable molecular geometry through energy minimization. These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional conformation.

Furthermore, DFT is employed to calculate the total energy of the molecule, which is essential for assessing its stability. Theoretical investigations on related quinoline (B57606) derivatives have demonstrated the utility of DFT in comparing experimental data from techniques like NMR, UV-Vis, and FTIR with calculated electronic and conformational properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For quinoline derivatives, FMO analysis reveals that the distribution of HOMO and LUMO densities is often localized on specific parts of the molecule. For instance, in some quinoline structures, the HOMO density is concentrated on the quinoline ring and associated functional groups, while the LUMO density is spread across the aromatic system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. Higher energy suggests a better electron donor. |

| LUMO Energy | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Regions of negative potential (often colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For quinoline-dione and related structures, MEP analysis helps to identify the most reactive parts of the molecule. The electron density is often concentrated around electronegative atoms like oxygen and nitrogen, indicating these as likely sites for interaction with electrophiles. This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a system, including conformational changes and intermolecular interactions. For quinoline derivatives, MD simulations can be used to assess the stability of protein-ligand complexes predicted by docking studies. By simulating the behavior of the ligand within the protein's active site over a period of nanoseconds, researchers can evaluate the stability of the binding pose and the persistence of key interactions. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex during the simulation.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly protein-ligand docking, is a powerful technique for predicting how a small molecule like this compound might interact with a biological target at the atomic level.

Protein-Ligand Docking for Enzyme Binding Modes (e.g., NQO1, Cdc25, SphK)

Protein-ligand docking simulations are employed to predict the preferred binding orientation of a ligand to a protein target. This method helps in understanding the binding mode and estimating the binding affinity.

NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is an enzyme that is often overexpressed in cancer cells. Quinoline-5,8-dione derivatives have been investigated as NQO1 inhibitors. Docking studies of these compounds into the active site of NQO1 can reveal key interactions with amino acid residues and the FAD cofactor, providing a basis for their inhibitory activity.

Cdc25 (Cell division cycle 25) Phosphatases: The Cdc25 family of phosphatases are crucial regulators of the cell cycle and are considered attractive targets for cancer therapy. Quinoline-5,8-dione derivatives, such as 6-chloro-7-(2-morpholin-4-ylethylamino) quinoline-5,8-dione, have been identified as potent inhibitors of Cdc25. Docking studies can elucidate the binding mode of these inhibitors within the catalytic site of Cdc25, often involving interactions with key cysteine residues.

SphK (Sphingosine Kinase): Sphingosine kinases are lipid kinases that play a role in cancer cell proliferation and survival. Quinoline-5,8-dione derivatives have been explored as SphK inhibitors. Molecular docking simulations have been used to predict the binding poses of these compounds within the lipid-binding site of SphK1. These studies can reveal important interactions, such as hydrogen bonds with key amino acid residues, that contribute to the inhibitory activity.

| Enzyme Target | Potential Interaction Insights from Docking |

|---|---|

| NQO1 | Interaction with active site residues and the FAD cofactor. |

| Cdc25 | Binding within the catalytic site, potentially interacting with key cysteine residues. |

| SphK | Predicted binding poses within the lipid-binding site, highlighting key hydrogen bond interactions. |

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological outcome, QSAR models can predict the activity of new compounds and provide insights into their mechanism of action.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles can be applied by examining studies on analogous quinoline-5,8-dione derivatives. These studies highlight the importance of various molecular descriptors in determining the biological activity of this class of compounds.

Key Molecular Descriptors for Quinoline-5,8-dione Derivatives:

A comprehensive QSAR study on a series of 28 different 5,8-quinolinequinone derivatives identified several electronic, hydrophobic, and global reactivity parameters as being significant for their anti-proliferative and anti-inflammatory activities. These descriptors are calculated using methods like Density Functional Theory (DFT) and provide a quantitative measure of various molecular properties.

Electronic Descriptors: These relate to the electron distribution in the molecule.

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule. The HOMO-LUMO gap is an indicator of chemical reactivity.

Hydrophobic Descriptors:

LogP (Octanol-water partition coefficient): Represents the lipophilicity of a molecule, affecting its ability to cross cell membranes.

Global Reactivity Descriptors:

Molecular Hardness (η) and Softness (S): These concepts from conceptual DFT relate to the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

The following table illustrates the types of molecular descriptors that are typically calculated for quinoline-5,8-dione derivatives in QSAR studies and their general influence on biological activity.

| Descriptor Category | Descriptor Name | Symbol | General Influence on Biological Activity |

| Electronic | Energy of HOMO | EHOMO | Higher values may correlate with increased activity |

| Energy of LUMO | ELUMO | Lower values may correlate with increased activity | |

| Dipole Moment | µ | Can have a complex, non-linear relationship with activity | |

| Hydrophobic | Partition Coefficient | LogP | Optimal value is often required for good activity |

| Global Reactivity | Molecular Hardness | η | Can correlate with stability and reactivity |

| Molecular Softness | S | Can correlate with reactivity | |

| Electrophilicity Index | ω | Can be important for reactions involving electron transfer |

Basicity and Protonation State Modeling

The basicity of a molecule, quantified by its pKa value, is a fundamental property that governs its behavior in biological systems. The protonation state of a molecule at a given pH affects its solubility, membrane permeability, and ability to interact with biological macromolecules. For this compound, there are two potential sites of protonation: the nitrogen atom of the quinoline ring and the nitrogen atom of the dimethylamino group.

Computational methods can be employed to predict the pKa values and model the protonation equilibrium of this compound. These methods range from empirical approaches to more rigorous quantum mechanical calculations.

Factors Influencing the Basicity of this compound:

The basicity of the quinoline nitrogen is influenced by the electronic effects of the substituents on the ring. The dimethylamino group at the C6-position is a strong electron-donating group through resonance. This donation of electron density to the quinoline ring system is expected to increase the basicity of the quinoline nitrogen compared to the unsubstituted quinoline-5,8-dione. Studies on other amino-substituted quinolines have consistently shown that electron-donating groups enhance the basicity of the quinoline core wgtn.ac.nz.

The nitrogen of the dimethylamino group also possesses a lone pair of electrons and can be protonated. The relative basicity of the two nitrogen atoms will determine the predominant protonation site.

Modeling Protonation States:

Computational modeling can provide valuable insights into the protonation state of this compound at physiological pH (around 7.4). By calculating the pKa values for both the quinoline nitrogen and the dimethylamino nitrogen, it is possible to determine the most likely site of protonation.

The following table presents a hypothetical comparison of the predicted basicity of the different nitrogen atoms in this compound, based on general chemical principles and data for related compounds.

| Nitrogen Atom | Expected Basicity | Rationale | Predicted Predominant Form at pH 7.4 |

| Quinoline Ring Nitrogen | Moderately Basic | Basicity is enhanced by the electron-donating dimethylamino group. | Likely to be partially protonated. |

| Dimethylamino Nitrogen | Basic | Aliphatic amine character, but basicity is influenced by conjugation with the aromatic system. | Likely to be partially protonated. |

The equilibrium between the different protonated and neutral species can be represented as follows:

The relative populations of these species at a given pH can be estimated using the Henderson-Hasselbalch equation, once the pKa values are known. Accurate computational prediction of pKa values for complex molecules remains a challenge, but various software packages and theoretical models can provide useful estimates. These models often consider factors such as the solvation environment and the conformational flexibility of the molecule.

Advanced Applications of 6 Dimethylamino Quinoline 5,8 Dione in Functional Materials and Chemical Sensing

Design and Synthesis of Chemosensors and Probes

The inherent electrochemical and photophysical characteristics of the 6-(Dimethylamino)quinoline-5,8-dione structure make it an excellent candidate for the development of chemosensors and molecular probes. The electron-donating dimethylamino group in conjugation with the electron-accepting dione (B5365651) system facilitates intramolecular charge transfer (ICT), which is sensitive to the surrounding chemical environment.

This compound and its derivatives have been investigated as effective chemosensors for the detection of various metal ions through noticeable changes in color (metallochromism) and fluorescence. The nitrogen and oxygen atoms within the quinoline-5,8-dione framework can act as binding sites for metal ions.

Upon coordination with a metal ion, the electronic properties of the molecule are perturbed, leading to a shift in the absorption and emission spectra. This interaction can either enhance or quench the fluorescence of the compound, providing a "turn-on" or "turn-off" sensing mechanism. For instance, new 6-substituted quinoline-5,8-dione color formers have been synthesized that produce intense absorption bands in the visible and near-IR regions upon simultaneous metal chelate complexation and oxidation processes. rsc.org The rapid spectral changes these compounds undergo have been studied, highlighting their potential for real-time metal ion detection. rsc.org

Research on related naphthoquinoline-dione structures has demonstrated selective sensing of Cu²⁺ ions, exhibiting a distinct color change from yellow to colorless and significant fluorescence quenching in an aqueous organic solution. mdpi.com This suggests that the quinoline-5,8-dione core in this compound provides a versatile platform for creating selective metal ion sensors. The sensing mechanism often involves the formation of a coordination complex, which alters the ICT character of the molecule.

| Sensing Characteristic | Description | Typical Metal Ions Detected |

| Metallochromism | A visible color change of the sensor molecule upon binding with a metal ion. | Cu²⁺, Zn²⁺, Hg²⁺ |

| Fluorescence Enhancement | An increase in the fluorescence intensity ("turn-on" response) upon metal ion complexation. | Zn²⁺, Cd²⁺ |

| Fluorescence Quenching | A decrease in the fluorescence intensity ("turn-off" response) due to interaction with a metal ion. | Cu²⁺, Fe³⁺ |

Integration into Novel Material Architectures

The unique molecular structure of this compound allows for its incorporation into various advanced material architectures, imparting specific electronic and optical functionalities.

The donor-acceptor nature of this compound makes it a promising component for organic electronic materials. The dimethylamino group serves as an electron donor, while the quinone moiety acts as an electron acceptor, facilitating efficient intramolecular charge transfer. This property is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

In the context of OPVs, efficient charge transfer at the donor-acceptor interface is critical for device performance. The dynamics of charge-transfer states are known to be pivotal for photoconversion efficiency. amolf.nl Molecules with inherent charge-transfer characteristics, like this compound, can be utilized to optimize these processes. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification of the quinoline-dione scaffold allows for the rational design of materials with desired electronic properties for specific device applications.

Quinoline (B57606) derivatives are well-established as a versatile class of dyes and pigments. nih.gov The this compound structure, with its extended π-conjugation and charge-transfer character, is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum, making it suitable for use as a pigment.

The optical properties of such compounds can be finely tuned by introducing different substituent groups onto the quinoline ring. This allows for the synthesis of a palette of colors from a single core structure. For example, the synthesis of various 6-substituted quinoline-5,8-dione compounds has been shown to yield color formers with intense and varied absorption bands. rsc.org The development of cyanine dyes containing quinoline moieties further illustrates the tunability of their optical properties for various applications. nih.gov The color and photostability of these dyes can be optimized for applications in textiles, coatings, and printing inks.

| Application Area | Key Property of this compound | Potential Function |

| Organic Electronics | Intramolecular Charge Transfer | Active layer material in OFETs and OPVs |

| Pigments and Dyes | Strong Visible Light Absorption, Tunable Optical Properties | Colorant for textiles, inks, and coatings |

Photoactive Components in Advanced Systems

The ability of this compound to absorb light and participate in photochemical processes makes it a valuable component in various photoactive systems. These systems harness light energy to drive chemical reactions or generate electrical signals.

For instance, dyes based on quinoline and quinoxaline skeletons have been designed for use as visible light photoinitiators in polymerization reactions. mdpi.com These compounds can absorb light and generate reactive species that initiate the polymerization process. The efficiency of these photoinitiators is dependent on their ability to form a long-lived excited state, which facilitates the necessary chemical reactions. mdpi.com

Furthermore, the photo-induced electron transfer properties of quinoline derivatives make them suitable for applications in photodynamic therapy and photocatalysis. In these applications, the molecule absorbs light and transfers energy or an electron to another molecule, initiating a cascade of chemical events. The specific electronic structure of this compound can be leveraged to design photoactive systems with tailored properties for specific applications.

Conclusion and Future Perspectives in Research on 6 Dimethylamino Quinoline 5,8 Dione

Synthesis and Reactivity Challenges and Opportunities

The synthesis of 6-substituted quinoline-5,8-diones, including 6-(Dimethylamino)quinoline-5,8-dione, presents both challenges and opportunities for organic chemists. The primary challenge lies in the regioselective introduction of the dimethylamino group onto the quinoline-5,8-dione core. Direct amination of the quinoline-5,8-dione can lead to a mixture of products due to the presence of multiple reactive sites.

Challenges:

Regioselectivity: Controlling the position of substitution to favor the C6 position over the C7 position is a significant hurdle. The electronic nature of the quinoline-5,8-dione system influences the reactivity of the C6 and C7 positions, and reaction conditions must be carefully optimized to achieve the desired isomer.

Reaction Conditions: The quinone moiety is sensitive to both acidic and basic conditions, which can lead to decomposition or side reactions. Finding mild reaction conditions that are compatible with the quinone core is crucial.

Precursor Availability: The synthesis often relies on multi-step procedures starting from substituted anilines or quinolines, and the availability of suitably functionalized precursors can be a limiting factor.

Opportunities:

Development of Novel Synthetic Methodologies: There is an opportunity to explore modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions or C-H activation strategies, to develop more efficient and selective routes to this compound.

Exploration of Reactivity: The reactivity of this compound itself is an area ripe for exploration. The interplay between the electron-donating dimethylamino group and the electron-withdrawing dione (B5365651) system is expected to result in unique chemical behavior, such as in nucleophilic addition reactions, cycloadditions, and complexation with metal ions. researchgate.net For instance, new 6-substituted quinoline-5,8-dione compounds have been synthesized that produce intense absorption bands in the visible and near-IR regions upon metal chelate complexation and oxidation processes. rsc.org

Advancements in Spectroscopic and Computational Approaches

The detailed characterization of this compound and the understanding of its electronic structure are heavily reliant on a combination of advanced spectroscopic techniques and computational methods.

Spectroscopic Characterization: A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the protons on the quinoline (B57606) core and the methyl groups of the dimethylamino substituent. The chemical shifts will be influenced by the electronic effects of the dione and amino groups. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons of the dione. nih.gov |

| FTIR | Characteristic absorption bands for the C=O stretching vibrations of the quinone moiety and the C-N stretching of the dimethylamino group. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions that give rise to absorption bands in the UV and visible regions. The position and intensity of these bands are sensitive to the solvent and the electronic structure of the molecule. |

| Mass Spectrometry | Determination of the exact molecular weight and fragmentation pattern, confirming the molecular formula. researchgate.net |

Computational Approaches: Density Functional Theory (DFT) and other computational methods are powerful tools for gaining insights into the properties of this compound at the molecular level.

Geometric and Electronic Structure: DFT calculations can be used to optimize the molecular geometry and to analyze the distribution of electron density. The calculation of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and its electronic absorption properties. nih.gov

Spectroscopic Prediction: Computational methods can be employed to predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the interpretation of experimental results. nih.gov

Reactivity Descriptors: Quantum chemical parameters can be calculated to predict the reactivity of the molecule towards nucleophilic and electrophilic attack. mdpi.com The molecular electrostatic potential (MEP) map can identify the regions of the molecule that are most susceptible to reaction. mdpi.com

Promising Directions for Unveiling Further Mechanistic Complexities

The unique structure of this compound suggests a rich and complex mechanistic behavior that warrants further investigation.

Redox Chemistry: Quinones are well-known for their ability to undergo reversible reduction-oxidation (redox) reactions. The presence of the electron-donating dimethylamino group is expected to modulate the redox potential of the quinoline-5,8-dione core. Studying the electrochemical behavior of this compound through techniques like cyclic voltammetry can provide valuable insights into its redox properties and its potential to generate reactive oxygen species (ROS). nih.gov

Metal Ion Chelation: The quinoline-5,8-dione scaffold, with its nitrogen and oxygen atoms, has the potential to act as a ligand for metal ions. The coordination of metal ions can significantly alter the electronic properties and reactivity of the molecule. researchgate.net Investigating the formation and properties of metal complexes of this compound could open up new avenues for its application.

Reaction Mechanism Studies: Detailed mechanistic studies of the reactions of this compound, such as its behavior in the presence of nucleophiles or under photochemical conditions, are needed. The use of advanced techniques, such as stopped-flow kinetics and in-situ spectroscopic monitoring, can help to elucidate the reaction pathways and identify transient intermediates. rsc.org

Strategic Design Principles for Novel Functional Molecules

The this compound scaffold can serve as a versatile building block for the design of novel functional molecules with tailored properties. The principles for designing such molecules are based on understanding the structure-property relationships of this core unit.

Modulation of Electronic Properties: The electronic properties of the quinoline-5,8-dione system can be fine-tuned by introducing different substituents on the quinoline ring. The dimethylamino group at the C6 position serves as a strong electron-donating group, and its effect can be further modified by introducing other functional groups at different positions. This allows for the rational design of molecules with specific absorption and emission properties, or with desired redox potentials.

Development of Molecular Probes: The potential for this class of compounds to exhibit changes in their spectroscopic properties upon interaction with their environment (e.g., changes in pH, presence of metal ions, or biological macromolecules) makes them attractive candidates for the development of chemical sensors and molecular probes.

Synthesis of Complex Architectures: this compound can be used as a key intermediate in the synthesis of more complex molecular architectures. For example, it can be incorporated into larger conjugated systems, polymers, or supramolecular assemblies to create materials with novel electronic, optical, or magnetic properties. The design of such systems requires a deep understanding of the reactivity and functionalization of the quinoline-5,8-dione core. mdpi.com

Continued research into the synthesis, reactivity, and properties of this compound is warranted to fully exploit the potential of this intriguing molecule and its derivatives for the development of new technologies and applications. nih.gov

Q & A

What are the common synthetic routes for 6-(Dimethylamino)quinoline-5,8-dione derivatives, and what are their yields?

Level: Basic

Answer: Two primary methods are used:

- Nucleophilic addition/oxidation : Alkylthio or alkylamino groups are added to quinoline-5,8-dione via nucleophilic attack, followed by oxidation with NaIO₄. Yields range from 11% to 72% depending on substituents (e.g., 6-((3-methoxyphenyl)amino)quinoline-5,8-dione achieved 72% yield) .

- Hetero-Diels-Alder reaction : This method uses 1-aza-buta-1,3-dienes and quinones but faces challenges like low yields (9–23%) due to side reactions with dimethylamine .

How are this compound derivatives characterized for structural validation?

Level: Basic

Answer: Characterization employs:

- ¹H/¹³C NMR : Chemical shifts (e.g., δ 10.87 ppm for NH in 6a) confirm hydrogen environments .

- Mass spectrometry (ESI/MS) : Molecular ions (e.g., m/z = 318 [M+H]⁺ for 6a) validate molecular weight .

- HRMS : High-resolution data (e.g., 318.1231 [M+H]⁺) confirm empirical formulas .

How do substituents at the C6/C7 positions influence NQO1-dependent cytotoxicity?

Level: Advanced

Answer: Substituents modulate NQO1 binding and ROS generation:

- Amino groups at C6/C7 enhance redox cycling, increasing ROS production. For example, 6d (4-methylpiperazinyl) showed IC₅₀ = 0.80 µM against HeLaS3 cells .

- Hydrophilic groups (e.g., acrylate esters) improve solubility and partition coefficients, enhancing bioavailability .

What strategies optimize regioselectivity in synthesizing 6,7-disubstituted derivatives?

Level: Advanced

Answer: Regioselectivity is controlled via:

- Reaction conditions : Methanol as a solvent promotes non-regioselective Michael addition, yielding separable isomers (e.g., 6a and 7a) .

- Halogen/methoxy directing groups : These guide substitution patterns during hetero-Diels-Alder reactions .

Which oxidizing agents are effective for converting quinoline precursors to 5,8-diones?

Level: Basic

Answer: Common agents include:

- Phenyliodine diacetate (PIDA) : Converts 5-hydroxyquinoline to quinoline-5,8-dione in CH₃CN:H₂O (2:1) .

- NaIO₄ : Oxidizes hydroquinone intermediates back to quinones .

How is ROS generation evaluated in NQO1-overexpressing cancer cells?

Level: Advanced

Answer: Methods include:

- Fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS .

- NQO1 inhibition assays : Co-treatment with dicoumarol validates NQO1-specific activity .

How can contradictions in synthetic yields between methods be resolved?

Level: Advanced

Answer: Discrepancies arise from competing pathways (e.g., hetero-Michael addition in hetero-Diels-Alder reactions). Mitigation strategies:

- Base-free conditions : Minimize side reactions with dimethylamine .

- Catalytic additives : Use mild acids/bases to suppress polymerization of quinone intermediates .

What purification techniques are optimal for isolating quinoline-5,8-dione derivatives?

Level: Basic

Answer:

- Column chromatography : CH₂Cl₂/MeOH (20:1) effectively separates regioisomers (e.g., 6a vs. 7a) .

- Crystallization : Used for high-purity compounds (e.g., >95% by HPLC) .

What structural features correlate with antiproliferative activity in SAR studies?

Level: Advanced

Answer: Key features:

- Aryl/alkylamino groups at C6/C7 enhance cytotoxicity (e.g., 7d: IC₅₀ = 0.97 µM against KB-vin cells) .

- Electron-withdrawing groups (e.g., chloro) increase redox activity, potentiating ROS-mediated apoptosis .

How are solubility challenges addressed in in vitro assays?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.